molecular formula C7H16NO5P B14668562 Diethyl [2-(carbamoyloxy)ethyl]phosphonate CAS No. 51165-57-2

Diethyl [2-(carbamoyloxy)ethyl]phosphonate

Cat. No.: B14668562
CAS No.: 51165-57-2
M. Wt: 225.18 g/mol
InChI Key: JMGCFWAHHJJDCF-UHFFFAOYSA-N
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Description

Diethyl [2-(carbamoyloxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C7H16NO5P. This compound is characterized by the presence of a phosphonate group, which is bonded to a carbamoyloxyethyl moiety. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [2-(carbamoyloxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate carbamoyloxyethyl halide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen halide formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Diethyl [2-(carbamoyloxy)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Diethyl [2-(carbamoyloxy)ethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [2-(carbamoyloxy)ethyl]phosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [2-(carbamoyloxy)ethyl]phosphonate is unique due to its specific structure, which combines a phosphonate group with a carbamoyloxyethyl moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

51165-57-2

Molecular Formula

C7H16NO5P

Molecular Weight

225.18 g/mol

IUPAC Name

2-diethoxyphosphorylethyl carbamate

InChI

InChI=1S/C7H16NO5P/c1-3-12-14(10,13-4-2)6-5-11-7(8)9/h3-6H2,1-2H3,(H2,8,9)

InChI Key

JMGCFWAHHJJDCF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CCOC(=O)N)OCC

Origin of Product

United States

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